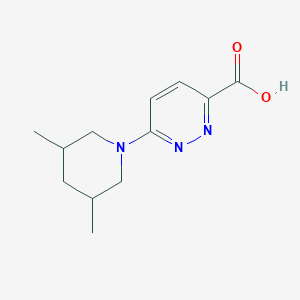

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid

描述

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a piperidine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid typically involves the reaction of 3,5-dimethylpiperidine with a pyridazine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

化学反应分析

Functionalization of the Carboxylic Acid Group

The carboxylic acid group in pyridazine derivatives undergoes typical acid-mediated reactions. For example:

-

Esterification : Reaction with alcohols under acidic conditions yields esters. In analogous compounds, ethyl esters formed via refluxing with ethanol and sulfuric acid (e.g., ethyl 6-phenyl-pyridazine-3-carboxylate derivatives) .

-

Amidation : Coupling with amines using carbodiimide reagents (e.g., EDC/HOBt) generates amides. This is demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidines .

Representative Reaction Table:

| Reaction Type | Conditions | Product Yield | Source |

|---|---|---|---|

| Esterification | H<sub>2</sub>SO<sub>4</sub>, EtOH, reflux | 75–85% | |

| Amide coupling | EDC, HOBt, DMF, RT | 60–70% |

Reactivity of the Pyridazine Ring

The pyridazine ring participates in nucleophilic aromatic substitution (NAS) and coordination chemistry:

-

NAS at C-6 : The electron-deficient pyridazine ring reacts with nucleophiles (e.g., amines, alcohols) at the C-6 position. For instance, substitution with piperidine derivatives occurs under mild conditions (DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C) .

-

Coordination with Metals : Pyridazine-3-carboxylic acids act as bidentate ligands. Ruthenium(III) complexes form via coordination of the pyridazine nitrogen and carboxylate oxygen, as seen in [(η<sup>6</sup>-p-cymene)RuCl(pdz-3-COO)] .

Metal Complex Stability Data:

| Metal Center | Ligand Binding Sites | Stability Constant (log K) | Source |

|---|---|---|---|

| Ru(III) | N(pyridazine), O(carboxylate) | 8.9 ± 0.3 |

Decarboxylative Reactions

The carboxylic acid group undergoes decarboxylation under radical or photoredox conditions:

-

Photoredox Decarboxylation : Using fac-Ir(ppy)<sub>3</sub> as a catalyst under blue LED light, analogous pyridazinecarboxylic acids undergo decarboxylative coupling with (cyano)azaarenes to form substituted chroman-2-ones .

Photoredox Optimization:

| Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|

| fac-Ir(ppy)<sub>3</sub> | DMSO | Et<sub>3</sub>N | 93 |

| Eosin Y | CH<sub>3</sub>CN | DIPEA | 0 |

Modification of the Piperidinyl Substituent

The 3,5-dimethylpiperidin-1-yl group influences steric and electronic properties:

-

Steric Effects : Bulky substituents reduce reactivity in coupling reactions. For example, dimethylpiperidine derivatives show lower yields (40–50%) compared to unsubstituted analogs (70%) in Suzuki-Miyaura couplings .

-

Hydrogen Bonding : The tertiary amine in piperidine participates in hydrogen bonding, stabilizing intermediates in multi-step syntheses .

Synthetic Challenges and Solutions

-

Low Solubility : The dimethylpiperidinyl group reduces solubility in polar solvents. Solutions include using DMSO or DMF as reaction media .

-

Radical Stability : Decarboxylation requires anhydrous conditions and inert atmospheres to prevent side reactions .

Structural Confirmation Techniques

Key characterization data for derivatives:

科学研究应用

Chemistry

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Key Reactions:

- Oxidation: Can be oxidized using potassium permanganate or chromium trioxide.

- Reduction: Achieved using hydrogen gas in the presence of a palladium catalyst.

- Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring.

Biology

Research into the biological activities of this compound has revealed its potential as a bioactive molecule. It has been investigated for:

- Antimicrobial Properties: Exhibits activity against various bacterial strains.

- Anticancer Properties: Demonstrated cytotoxic effects on cancer cell lines, including hypopharyngeal tumors. The mechanism involves inducing apoptosis and inhibiting cell proliferation through targeted interactions with cellular pathways .

Case Study Example:

In vitro studies showed that derivatives of this compound effectively inhibited the growth of cancer cells by interacting with muscarinic acetylcholine receptors, which are implicated in cell proliferation and apoptosis resistance .

Medicine

The compound is being explored for its potential use in drug development due to its interactions with specific biological targets:

- Drug Development: Investigated for potential therapeutic applications in treating various diseases, particularly cancers and infections.

Mechanism of Action:

The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity and affecting metabolic pathways critical in disease progression.

Industry

In industrial applications, this compound is utilized in the development of new materials:

- Polymers and Coatings: Its unique properties contribute to the formulation of advanced materials with enhanced performance characteristics.

作用机制

The mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

相似化合物的比较

Similar Compounds

Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-3-carboxylic acid share structural similarities.

Piperidine Derivatives: Compounds like 3,5-dimethylpiperidine and its derivatives.

Uniqueness

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is unique due to the combination of the piperidine and pyridazine moieties, which confer distinct chemical and biological properties.

生物活性

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid (CAS: 1183545-09-6) is a heterocyclic compound characterized by a pyridazine ring that is substituted with a piperidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3O2 |

| Molar Mass | 235.28 g/mol |

| CAS Number | 1183545-09-6 |

| InChI Key | PDIBPLKEYRMGFL-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors, modulating their activity. For instance, it has been noted to interact with muscarinic acetylcholine receptors, which play a significant role in cell proliferation and apoptosis resistance in cancer cells .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. In vitro experiments demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through targeted interactions with cellular pathways .

Case Study: Cytotoxicity in Cancer Cells

A study reported that a derivative of this compound showed improved cytotoxicity compared to the reference drug bleomycin, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it may exhibit activity against certain bacterial strains, although specific mechanisms of action remain to be fully elucidated. The structural features of the molecule likely contribute to its ability to penetrate bacterial membranes or inhibit vital enzymatic functions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the piperidine or pyridazine rings can significantly influence its potency and selectivity for biological targets. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability .

Research Applications

The compound is being explored for various applications in drug development:

- Cancer Therapeutics : As mentioned earlier, its potential to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Neurological Disorders : Due to its interaction with cholinergic receptors, there is interest in its application for treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes .

- Material Science : Beyond biological applications, it is also being studied for use in developing new materials with unique properties due to its heterocyclic structure .

属性

IUPAC Name |

6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8-5-9(2)7-15(6-8)11-4-3-10(12(16)17)13-14-11/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIBPLKEYRMGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NN=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。